molecular formula C36H40ClN3O6 B1679419 Dexniguldipine hydrochloride CAS No. 113145-70-3

Dexniguldipine hydrochloride

Cat. No. B1679419
M. Wt: 646.2 g/mol
InChI Key: MHOSUIMBPQVOEU-MGDILKBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dexniguldipine hydrochloride is a small molecule that is classified as experimental . It is also known by the synonyms (+)-niguldipine and ®-niguldipine .


Molecular Structure Analysis

The molecular formula of Dexniguldipine hydrochloride is C36H39N3O6 . The average weight is 609.723 and the monoisotopic weight is 609.283885988 .

Scientific Research Applications

Inhibition in Cancer Cell Proliferation

Dexniguldipine hydrochloride, as a protein-kinase-C-specific inhibitor, has been shown to significantly affect cell cycle, differentiation, and nuclear protein phosphorylation in Friend erythroleukemia cells. This compound reduces the proliferation rate of these cells while maintaining cellular viability, demonstrating potential antineoplastic properties. It inhibits DNA synthesis, causes an accumulation of cells in the S phase of the cell cycle, and decreases the phosphorylation of nuclear proteins. Additionally, it inhibits hexamethylene-bisacetamide-induced differentiation, suggesting roles for protein kinase C in regulating cell proliferation and differentiation. Importantly, dexniguldipine hydrochloride has been observed to decrease levels of P-glycoprotein, a protein associated with multidrug resistance, hinting at its potential to enhance the efficacy of other chemotherapeutic drugs (Patterson et al., 2005).

Effectiveness in Lung Cancer Cell Lines

Dexniguldipine hydrochloride has demonstrated antiproliferative effects in various lung cancer cell lines by inhibiting protein kinase C (PKC) activation. This inhibition disrupts mitogenic signal transduction pathways that are dependent on PKC activation, showing potential therapeutic activity in treating lung cancer (Schuller et al., 2005).

Potential in Canine Osteosarcoma Treatment

In a study involving dogs with naturally occurring appendicular osteosarcoma, dexniguldipine hydrochloride showed significant activity in inhibiting osteosarcoma micrometastases. Dogs treated with dexniguldipine following amputation exhibited longer median remission duration and survival time compared to untreated dogs. This suggests the drug's therapeutic potential and warrants further investigation in the management of osteosarcoma (Hahn et al., 2005).

Reversal of Multidrug Resistance

Dexniguldipine hydrochloride has been evaluated as a clinical modulator of p170-glycoprotein-mediated multidrug resistance (MDR). The compound effectively increased the accumulation of chemotherapeutic agents in resistant murine leukemia cells to levels observed in drug-sensitive cells. This activity suggests dexniguldipine hydrochloride as a potent in vitro modulator that could improve the accumulation and cytostatic action of anthracycline-like cytostatics in leukemia cells of the MDR phenotype (Reymann et al., 2004).

Future Directions

Dexniguldipine hydrochloride has shown promise in overcoming multidrug resistance and has selective antiproliferative activity in a variety of tumor models . Future research could investigate the possibility of combination therapy with Dexniguldipine and other antineoplastic agents .

properties

IUPAC Name

5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H39N3O6.ClH/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29;/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3;1H/t33-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOSUIMBPQVOEU-MGDILKBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@H](C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80873072
Record name Dexniguldipine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

646.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dexniguldipine hydrochloride

CAS RN

113145-70-3
Record name Dexniguldipine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113145703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexniguldipine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXNIGULDIPINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0642TZ1JZN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

86.6 g of 3-methyl 5-(3-bromopropyl) (-)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate, 50 g of 4,4-diphenylpiperidine hydrochloride and 69 g of finely milled potassium carbonate are heated together in 300 ml of dimethylformamide for 5 h at 100° C. with vigorous stirring and under a nitrogen atmosphere. After cooling, 500 ml of ethyl acetate and 1 l of water are added in succession and the mixture is stirred thoroughly. After phase separation, the organic phase is washed 4 times with water, dried over sodium sulphate and evaporated in vacuo. The residue is dissolved in 1 l of dioxane and 15.2 ml of concentrated hydrochloric acid solution (12.5 M, d=1.19) are added to the cooled solution; about 200 ml of the solvent mixture are then distilled off in vacuo. On standing at room temperature, the product crystallises spontaneously or after seeding or trituration; it is filtered off under suction after 16 h, washed with dioxane and diisopropyl ether and dried in vacuo at 80°-100° C. For purification, the product is dissolved in dichloromethane. After the addition of 800 ml of dioxane, the dichloromethane is distilled off again. The product which has crystallised out after seeding and standing at room temperature for 16 hours is filtered off under suction, washed with dioxane and diisopropyl ether and dried at 100° C. 97 g of the title compound of m.p. 158°-160° C. and [α]22 436 =-39° (c=1, methanol) or [α]22D =-14.4° (c=1. methanol) are obtained.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 13 g of 3-methyl 5-(3-bromopropyl) (+)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate, 7.85 g of 4,4-diphenylpiperidine hydrochloride and 12 g of potassium carbonate in 120 ml of toluene and 25 ml of water is refluxed for 14 h under a nitrogen atmosphere and with vigorous stirring. After cooling, the phases are separated; the organic phase is washed twice with water, dried over sodium sulphate and evaporated in vacuo. The oily residue is dissolved in 140 ml of dioxane, after which 2.3 ml of concentrated hydrochloric acid solution (12.5 M, d=1.19) are added and 20-25 ml of the solvent mixture are then distilled off in vacuo. On standing at room temperature, the product crystallises spontaneously or after trituration and is filtered off under suction after 16 h, washed with dioxane and diisopropyl ether and dried in vacuo at 80° C. 16 g of the title compound of m.p. 158°-160° C. and [α]22D =+14.4° (c=1, methanol) are obtained.
Quantity
7.85 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dexniguldipine hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dexniguldipine hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Dexniguldipine hydrochloride
Reactant of Route 4
Reactant of Route 4
Dexniguldipine hydrochloride
Reactant of Route 5
Reactant of Route 5
Dexniguldipine hydrochloride
Reactant of Route 6
Reactant of Route 6
Dexniguldipine hydrochloride

Citations

For This Compound
65
Citations
T Straub, C Boesenberg, V Gekeler, F Boege - Biochemistry, 1997 - ACS Publications
… contributes to this effect, because dexniguldipine hydrochloride has Ca 2+ /… dexniguldipine hydrochloride. The present work investigates the interaction of dexniguldipine hydrochloride …
Number of citations: 51 pubs.acs.org
KK Patterson, BS Beckman, DM Klotz… - Journal of cancer …, 1996 - Springer
Dexniguldipine hydrochloride (DNIG) is a potent antineoplastic agent with well-documented anti-(protein kinase C) activity and an ability to reverse multidrug resistance. Given the …
Number of citations: 10 link.springer.com
W Van de Vrie, AMM Eggermont, NMC Durante… - Journal of cancer …, 1996 - Springer
The chemosensitizing potency of dexniguldipine hydrochloride (B8509-035) on epidoxorubicin was assessed in a multidrug-resistant (MDR) tumour model, the intrinsic MDR rat colon …
Number of citations: 6 link.springer.com
YF QIN, Y Tang, AV Schally… - … Journal of Oncology, 1995 - spandidos-publications.com
… The purpose of this study was to investigate the effects of dexniguldipine hydrochloride (DNIG) on the in vitro growth of HT-29 human colon carcinoma cells and the expression of PKC …
Number of citations: 4 www.spandidos-publications.com
W van de Vrie, JHM Schellens, WJ Laos… - MODULATION OF P-GL … - repub.eur.nl
The chemosensitizing potency of dexniguldipine hydrochloride (88509-035) on epidoxorubicin was assessed in an MDR tumor model, the intrinsically MDR rat colon carcinoma CC531. …
Number of citations: 0 repub.eur.nl
Y Qin, Y Tang, A Schally… - … Journal of Oncology, 1996 - spandidos-publications.com
… In view of the importance of protein kinase C (PKC) in tumorigenesis, we evaluated the effects of dexniguldipine hydrochloride (DNIG) on the in vitro growth of CFPAC-1 human …
Number of citations: 5 www.spandidos-publications.com
KA Hahn, AM Legendre, HM Schuller - Journal of cancer research and …, 1997 - Springer
… The dihydropyridine, dexniguldipine hydrochloride (B859-35), is a potent inhibitor of protein-kinase-C(PKC)-stimulated cell proliferation and has shown therapeutic activity in …
Number of citations: 20 link.springer.com
HM Schuller, M Orloff, GK Reznik - Journal of cancer research and clinical …, 1994 - Springer
The dihydropyridine, dexniguldipine hydrochloride (B859-35), has shown therapeutic activity in experimentally induced neuroendocrine hamster lung tumors and demonstrated …
Number of citations: 16 link.springer.com
A Pohl, H Lage, P Müller, T Pomorski… - Biochemical …, 2002 - portlandpress.com
… mediated by MDR1 Pgp, shown by transport reduction nearly to the level of controls in the presence of MDR1 Pgp inhibitors [PSC 833, cyclosporin A and dexniguldipine hydrochloride (…
Number of citations: 105 portlandpress.com
JHM Schellens, W van de Vrie, WJ Loos… - MODULATION OF P-GL … - repub.eur.nl
… Construction of calibration curves up to 500 ng of dexnlguldlplne in tumor tissue Dexniguldipine hydrochloride (88509· 035) and M· 1 (88909· 008) were added to clean test tubes and …
Number of citations: 0 repub.eur.nl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.